2-Benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide
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Overview
Description
2-Benzamido-N-(3-methylisoxazol-5-yl)benzamide is a compound that belongs to the class of benzamides and isoxazoles. Benzamides are known for their wide range of biological activities, including antibacterial, antifungal, and anticancer properties . Isoxazoles, on the other hand, are five-membered heterocycles containing one oxygen and one nitrogen atom, and they exhibit various therapeutic potentials . The combination of these two moieties in a single compound makes 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide an interesting subject for scientific research.
Preparation Methods
The synthesis of 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide typically involves the reaction of 2-aminobenzamide with 3-methylisoxazole-5-carboxylic acid. The reaction is carried out under reflux conditions in the presence of a suitable condensing agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The product is then purified using column chromatography .
Chemical Reactions Analysis
2-Benzamido-N-(3-methylisoxazol-5-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane (DCM) or dimethylformamide (DMF), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzamido-N-(3-methylisoxazol-5-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mechanism of Action
The mechanism of action of 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide involves its interaction with specific molecular targets in biological systems. The benzamide moiety can interact with enzymes and receptors, leading to inhibition or activation of their functions. The isoxazole ring can also participate in hydrogen bonding and hydrophobic interactions, enhancing the compound’s binding affinity to its targets . The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar compounds to 2-benzamido-N-(3-methylisoxazol-5-yl)benzamide include other benzamide derivatives and isoxazole-containing compounds. Some examples are:
N-benzimidazol-2yl benzamide analogues: These compounds are known for their hypoglycemic effects and are used in the treatment of type-2 diabetes.
N-(5-methylisoxazol-3-yl)malonamide: This compound exhibits polymorphism and has been studied for its supramolecular structures.
Properties
CAS No. |
90059-31-7 |
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Molecular Formula |
C18H15N3O3 |
Molecular Weight |
321.3 g/mol |
IUPAC Name |
2-benzamido-N-(3-methyl-1,2-oxazol-5-yl)benzamide |
InChI |
InChI=1S/C18H15N3O3/c1-12-11-16(24-21-12)20-18(23)14-9-5-6-10-15(14)19-17(22)13-7-3-2-4-8-13/h2-11H,1H3,(H,19,22)(H,20,23) |
InChI Key |
MWLNJPWTSKXAIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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